N-cyclopentyl-2-[3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide
Description
N-cyclopentyl-2-[3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazolopyrimidine core, which is known for its diverse biological activities.
Properties
IUPAC Name |
N-cyclopentyl-2-[3-(3,4-dimethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O4/c1-28-14-8-7-13(9-15(14)29-2)25-18-17(22-23-25)19(27)24(11-20-18)10-16(26)21-12-5-3-4-6-12/h7-9,11-12H,3-6,10H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLOJHSIXZSVHHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4CCCC4)N=N2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-[3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-[3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative.
Scientific Research Applications
Therapeutic Applications
-
Anticancer Activity :
- Research indicates that compounds similar to N-cyclopentyl-2-[3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide exhibit significant cytotoxic effects against various cancer cell lines. These compounds may inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and apoptosis.
-
Anti-inflammatory Properties :
- The compound has shown potential as an inhibitor of the p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in inflammatory responses. Inhibition of this pathway could lead to reduced inflammation and pain in various conditions.
-
Antimicrobial Activity :
- Preliminary studies suggest that the compound may possess antimicrobial properties against certain bacterial strains. This could be particularly useful in developing new antibiotics or adjunct therapies for resistant infections.
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of this compound on various human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth with IC50 values comparable to existing chemotherapeutics.
Case Study 2: Anti-inflammatory Action
In another study focusing on inflammation models in vitro and in vivo, the compound demonstrated significant reductions in pro-inflammatory cytokine levels when compared to control groups. This suggests its potential as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-[3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N-cyclopentyl-2-[5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide
- N-cyclopentyl-2-(3,4-dimethoxyphenyl)acetamide
Uniqueness
What sets N-cyclopentyl-2-[3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide apart is its unique triazolopyrimidine core, which can confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for various research applications.
Biological Activity
N-cyclopentyl-2-[3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by a cyclopentyl group and a triazolo-pyrimidine core. Its molecular formula is with a molecular weight of approximately 356.4 g/mol. The IUPAC name for this compound reflects its intricate structure and functional groups.
| Property | Value |
|---|---|
| Molecular Formula | C17H17N5O2 |
| Molecular Weight | 356.4 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound involves interactions with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways.
- Receptor Modulation : It can interact with cellular receptors to modulate signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial and antifungal properties.
Anticancer Properties
Recent research has indicated that compounds similar to this compound exhibit significant anticancer activity:
- Case Study 1 : A study demonstrated that derivatives of triazole compounds inhibited the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties:
- Case Study 2 : Research showed that triazole derivatives possess potent antibacterial activity against Gram-positive and Gram-negative bacteria .
Research Findings
Several studies have been conducted to explore the biological effects of this compound:
- In vitro Studies : Assays have shown that the compound exhibits significant cytotoxicity against cancer cell lines at micromolar concentrations.
- In vivo Studies : Animal models have indicated promising results in tumor reduction and improved survival rates when treated with similar triazole compounds.
Q & A
Q. What are the critical synthetic methodologies for constructing the triazolopyrimidine core in this compound?
The triazolopyrimidine core is synthesized via cyclocondensation reactions. A typical protocol involves:
- Step 1 : Formation of the pyrimidine ring using substituted amidines and α,β-unsaturated carbonyl compounds under acidic conditions (e.g., acetic acid) .
- Step 2 : Introduction of the triazole moiety via Huisgen cycloaddition or copper-catalyzed azide-alkyne click chemistry, ensuring regioselectivity .
- Step 3 : Functionalization of the core with a dimethoxyphenyl group using Suzuki-Miyaura coupling or nucleophilic aromatic substitution . Key considerations : Optimize reaction temperatures (60–120°C) and solvent systems (DMF or DCM) to minimize side products .
Q. Which spectroscopic techniques are essential for structural elucidation?
- NMR Spectroscopy : 1H/13C NMR identifies substituent positions on the triazolopyrimidine core and confirms cyclopentyl/acetamide connectivity. Aromatic protons of the dimethoxyphenyl group resonate at δ 6.8–7.2 ppm .
- LC-MS/HPLC : Validates molecular weight (e.g., [M+H]+ peak) and purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
- IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functional groups .
Q. What biological targets are commonly associated with triazolopyrimidine derivatives?
Triazolopyrimidines often target kinases (e.g., CDKs, EGFR) and enzymes involved in nucleotide metabolism. The dimethoxyphenyl group may enhance binding to hydrophobic pockets in kinase domains, while the acetamide moiety facilitates hydrogen bonding .
Advanced Research Questions
Q. How can researchers optimize reaction yields during the final acetamide coupling step?
- Methodology :
- Use HATU/DIPEA as coupling reagents for amide bond formation between the triazolopyrimidine intermediate and cyclopentylamine .
- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and quench with ice-cwater to precipitate the product .
- Challenges : Competing hydrolysis of the activated ester intermediate. Mitigate by maintaining anhydrous conditions and low temperatures (0–5°C) .
Q. How to resolve contradictory cytotoxicity data across different cancer cell lines?
- Experimental Design :
- Perform dose-response assays (e.g., IC50 values) in 3+ cell lines (e.g., HeLa, MCF-7, A549) to assess selectivity .
- Validate target engagement using Western blotting (e.g., phosphorylation status of CDKs) .
- Data Analysis :
- Use ANOVA to compare inter-cell line variability. If inconsistencies persist, evaluate efflux pump activity (e.g., P-gp inhibition assays) .
Q. What strategies identify and characterize metabolic degradation products?
- In vitro Metabolism : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-QTOF-MS .
- Key Degradation Pathways :
- Oxidation : Hydroxylation of the cyclopentyl group (m/z +16) .
- Demethylation : Loss of methoxy groups (m/z -30) .
- Structural Confirmation : Compare fragmentation patterns with synthetic standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
